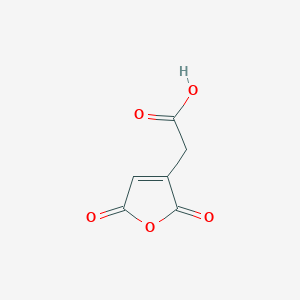
Stannane, triallylphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, triallylphenyl- is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a type of organotin compound, which means it contains a tin atom that is bonded to organic groups. Stannane, triallylphenyl- has a unique structure that makes it particularly useful for certain types of experiments.
Mechanism Of Action
The mechanism of action of stannane, triallylphenyl- is not well understood, but it is believed to act as a reducing agent in certain types of reactions. It may also be involved in radical reactions due to the presence of the triallylphenyl group.
Biochemical And Physiological Effects
Stannane, triallylphenyl- has not been extensively studied for its biochemical or physiological effects. However, it is known to be toxic to certain types of cells at high concentrations. It is important to handle this compound with care and to use appropriate safety precautions when working with it.
Advantages And Limitations For Lab Experiments
One advantage of stannane, triallylphenyl- is its ability to introduce the triallylphenyl group into other molecules. This can be useful for creating new compounds with specific properties. However, this compound is also toxic and must be handled with care. Additionally, its mechanism of action is not well understood, which can make it difficult to predict its behavior in certain types of reactions.
Future Directions
There are many potential future directions for research on stannane, triallylphenyl-. One area of interest is in the development of new synthetic methods that utilize this compound. Additionally, further research is needed to better understand its mechanism of action and potential applications in various types of reactions. Finally, more studies are needed to determine the potential toxicity of this compound and to develop appropriate safety guidelines for working with it.
Synthesis Methods
Stannane, triallylphenyl- can be synthesized using a variety of methods, but one common approach is to react triallylphenylstannane with a reducing agent such as lithium aluminum hydride. This reaction results in the formation of stannane, triallylphenyl- along with other byproducts. The purity of the final product can be improved through various purification techniques such as column chromatography.
Scientific Research Applications
Stannane, triallylphenyl- has been used in a variety of scientific research applications. One of the most common uses is in the field of organic synthesis, where it can be used as a reagent to introduce the triallylphenyl group into other molecules. This can be useful for creating new compounds with specific properties.
properties
CAS RN |
19713-80-5 |
|---|---|
Product Name |
Stannane, triallylphenyl- |
Molecular Formula |
C15H20Sn |
Molecular Weight |
319 g/mol |
IUPAC Name |
phenyl-tris(prop-2-enyl)stannane |
InChI |
InChI=1S/C6H5.3C3H5.Sn/c1-2-4-6-5-3-1;3*1-3-2;/h1-5H;3*3H,1-2H2; |
InChI Key |
CJJCPSNMOZKKNF-UHFFFAOYSA-N |
SMILES |
C=CC[Sn](CC=C)(CC=C)C1=CC=CC=C1 |
Canonical SMILES |
C=CC[Sn](CC=C)(CC=C)C1=CC=CC=C1 |
synonyms |
Triallylphenylstannane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



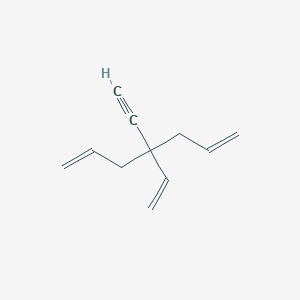
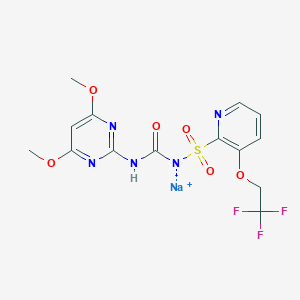
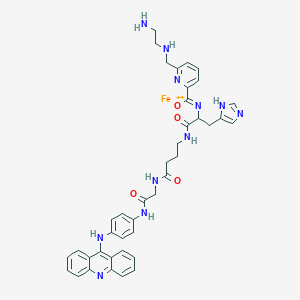
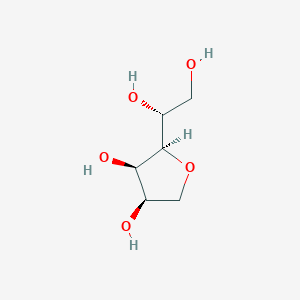
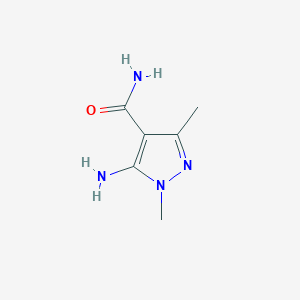
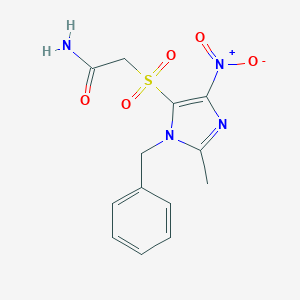
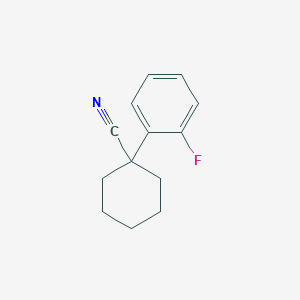
![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B27733.png)
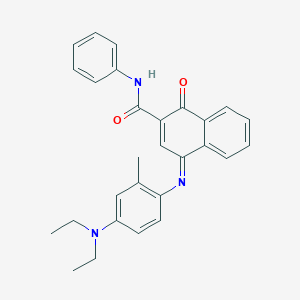
![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)


![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)
